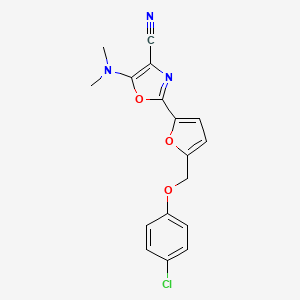
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide, also known as DNSA, is a chemical compound that has been widely used in scientific research. DNSA is a fluorescent dye that is commonly used as a pH indicator, and it has been shown to have potential applications in biological imaging and drug delivery.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide involves the reaction of 1-naphthalenesulfonyl chloride with N-(2-(dimethylamino)ethyl)-1-methyl-1H-indole-3-carboxamide in the presence of a base to form the desired product.
Starting Materials
1-naphthalenesulfonyl chloride, N-(2-(dimethylamino)ethyl)-1-methyl-1H-indole-3-carboxamide, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 1-naphthalenesulfonyl chloride in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution., Step 2: Add N-(2-(dimethylamino)ethyl)-1-methyl-1H-indole-3-carboxamide to the reaction mixture and stir at room temperature for several hours., Step 3: Work up the reaction mixture by pouring it into water and extracting the product with a suitable organic solvent (e.g. ethyl acetate)., Step 4: Purify the product by column chromatography or recrystallization to obtain N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide as a solid.
Mécanisme D'action
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide works by binding to acidic groups in biological molecules, causing a change in its fluorescence properties. This change in fluorescence can be used to monitor pH changes in biological systems.
Effets Biochimiques Et Physiologiques
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It is considered to be a relatively safe compound to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide in laboratory experiments is its high sensitivity to pH changes. It can detect changes in pH as small as 0.1 units, making it a valuable tool for studying pH-dependent biological processes. However, one limitation of using N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide is that it is not specific to any particular biological molecule, and it can bind to a variety of acidic groups in different molecules.
Orientations Futures
There are several potential future directions for research involving N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide. One area of interest is the development of new fluorescent dyes that are more specific to particular biological molecules. Another potential direction is the use of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide in drug delivery systems, where it could be used to monitor the pH of drug release in vivo. Additionally, N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide could be used in the development of new biosensors for monitoring pH changes in real-time.
Applications De Recherche Scientifique
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide has been used in a variety of scientific research applications, including as a pH indicator in biological systems. It has been shown to be useful for monitoring pH changes in cells and tissues, and it has also been used to study the pH-dependent behavior of proteins and enzymes.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-25(2)22(20-16-26(3)21-13-7-6-12-19(20)21)15-24-29(27,28)23-14-8-10-17-9-4-5-11-18(17)23/h4-14,16,22,24H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZHUVYHYQRUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B2948645.png)


![N-[2-[6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide](/img/structure/B2948650.png)


![2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazino]-1-ethanol](/img/structure/B2948654.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2948659.png)

![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2948661.png)

![3-[[1-(2-Ethoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2948663.png)
![1-benzyl-N-(2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2948665.png)